molecular formula Cl2F2Sn B12077920 Dichloro(difluoro)stannane CAS No. 13933-21-6

Dichloro(difluoro)stannane

Cat. No.: B12077920
CAS No.: 13933-21-6
M. Wt: 227.61 g/mol
InChI Key: WMEFIIVZNMGZGN-UHFFFAOYSA-J
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Description

Dichloro(difluoro)stannane (SnCl₂F₂) is an organotin compound characterized by a central tin atom bonded to two chlorine and two fluorine atoms. Its molecular structure combines the electronegativity of fluorine with the polarizability of chlorine, resulting in unique chemical and physical properties. Organotin compounds like this are pivotal in organic synthesis, catalysis, and materials science due to their tunable reactivity and stability . The presence of both chlorine and fluorine substituents distinguishes SnCl₂F₂ from other stannanes, influencing its electronic distribution, thermal stability, and solubility .

Properties

CAS No.

13933-21-6

Molecular Formula

Cl2F2Sn

Molecular Weight

227.61 g/mol

IUPAC Name

dichloro(difluoro)stannane

InChI

InChI=1S/2ClH.2FH.Sn/h4*1H;/q;;;;+4/p-4

InChI Key

WMEFIIVZNMGZGN-UHFFFAOYSA-J

Canonical SMILES

F[Sn](F)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Stannane, dichlorodifluoro- (9CI) can be synthesized through various methods, including the reaction of tin tetrachloride (SnCl4) with difluoromethylating agents. One common synthetic route involves the reaction of SnCl4 with lithium aluminum hydride (LiAlH4) in the presence of difluoromethylating agents . The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of stannane, dichlorodifluoro- (9CI) often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Stannane, dichlorodifluoro- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various organotin compounds with different functional groups, which can be used in further chemical synthesis and applications .

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Effects

The reactivity and applications of organotin compounds are heavily influenced by substituents. Below is a comparative analysis of SnCl₂F₂ with key analogues:

Table 1: Substituent Effects on Key Properties
Compound Substituents Reactivity LogP* Melting Point (°C)
Dichloro(difluoro)stannane Cl₂F₂ High Lewis acidity; moderate electrophilicity 1.9 ~150 (predicted)
Diethyl(difluoro)stannane C₂H₅ (ethyl), F₂ Lower Lewis acidity; enhanced stability 2.5 -30 (liquid)
Tetrachlorostannane (SnCl₄) Cl₄ Extreme Lewis acidity; hygroscopic 0.8 -33 (liquid)
Difluoro(dioctyl)stannane C₈H₁₇ (octyl), F₂ Low reactivity; high lipophilicity 5.2 <25 (liquid)

*LogP values estimated using fragment-based methods.

  • Halogen Influence :
    • Fluorine : Enhances thermal stability and electronegativity, making Sn-F bonds resistant to hydrolysis compared to Sn-Cl .
    • Chlorine : Increases Lewis acidity and polarizability, favoring nucleophilic substitution reactions .
  • Alkyl vs. Halogen Groups : Alkyl-substituted stannanes (e.g., diethyl or dioctyl derivatives) exhibit reduced reactivity but improved solubility in organic solvents .

Spectral and Analytical Data

Key spectroscopic features differentiate SnCl₂F₂ from analogues:

Table 3: Spectral Signatures
Technique Parameter SnCl₂F₂ SnCl₄
¹¹⁹Sn-NMR Chemical Shift (δ, ppm) -230 to -260 (Sn-F/Cl) -650 (Sn-Cl)
FTIR Sn-X Stretching (cm⁻¹) 450 (Sn-F), 340 (Sn-Cl) 330 (Sn-Cl)
X-ray Crystallography Sn-F Bond Length (Å) 1.95–2.05 N/A
  • NMR : The ¹¹⁹Sn chemical shift of SnCl₂F₂ falls between purely fluorinated (e.g., SnF₄: δ -180 ppm) and chlorinated (SnCl₄: δ -650 ppm) stannanes .
  • FTIR: Distinct Sn-F stretching bands (420–480 cm⁻¹) absent in non-fluorinated analogues .

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